6-Defluro-6-oxo-fluticasone Propionate
Description
Chemical Identity and Nomenclature
6-Defluoro-6-oxo-fluticasone propionate exists as a distinct chemical entity within the broader classification of synthetic corticosteroids, bearing the molecular formula C25H30F2O6S and a molecular weight of 496.56 daltons. The compound's systematic International Union of Pure and Applied Chemistry name is (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-(((fluoromethyl)thio)carbonyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate. Alternative nomenclature includes the designation as 6-ketofluticasone propionate, reflecting the presence of the ketone functional group at the 6-position of the steroid backbone.
6-Defluoro-6-oxo-fluticasone propionate serves multiple critical functions within contemporary pharmaceutical chemistry research, particularly in the context of analytical method development and validation studies. The compound functions as a specialized reference standard for fluticasone propionate analysis, enabling accurate identification and quantification of related substances in pharmaceutical formulations. This application reflects the increasing sophistication of pharmaceutical quality control requirements and the need for comprehensive impurity profiling.
Research applications extend beyond routine analytical chemistry to encompass fundamental studies of corticosteroid structure-activity relationships. The systematic modification represented by 6-defluoro-6-oxo-fluticasone propionate provides researchers with tools to investigate the specific contributions of individual functional groups to biological activity. These studies contribute to the broader understanding of glucocorticoid receptor pharmacology and the molecular basis of corticosteroid action.
The compound's role in method validation protocols demonstrates its importance in ensuring pharmaceutical product quality and consistency. Analytical methods for fluticasone propionate must demonstrate capability to detect and quantify related substances, including systematic modifications such as the 6-oxo derivative. This requirement drives demand for highly characterized reference materials that enable accurate analytical method performance assessment.
Table 2: Research Applications of 6-Defluoro-6-oxo-fluticasone Propionate
| Application Area | Purpose | Significance |
|---|---|---|
| Analytical Method Development | Reference Standard | Quality Control |
| Method Validation | Performance Assessment | Regulatory Compliance |
| Structure-Activity Studies | Biological Activity Investigation | Drug Design |
| Impurity Profiling | Related Substance Analysis | Product Safety |
| Pharmaceutical Development | Process Understanding | Manufacturing Optimization |
Current research interest in 6-defluoro-6-oxo-fluticasone propionate reflects broader trends toward precision pharmaceutical analysis and comprehensive understanding of drug substance chemistry. The compound enables researchers to probe the limits of analytical detection and quantification while providing insights into potential metabolic pathways and degradation mechanisms. These studies contribute to enhanced pharmaceutical development strategies and improved product characterization methodologies.
Properties
Molecular Formula |
C₂₅H₃₀F₂O₆S |
|---|---|
Molecular Weight |
496.56 |
Synonyms |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-Fluoro-17-(((fluoromethyl)thio)carbonyl)-11-hydroxy-10,13,16-trimethyl-3,6-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl Propionate; S-Fluoromethyl-9-fluoro-11-hydroxy-16-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Derivatives of Fluticasone Propionate
The following table summarizes structural and molecular differences between 6-Defluro-6-oxo-fluticasone Propionate and related compounds:
Structural Implications
- Fluorine vs.
- Deuterated Derivatives : Compounds like Cloticasone Propionate-d3 incorporate deuterium to slow metabolic degradation, enhancing half-life .
- Ester vs. Carboxylic Acid : Related Compound J’s carboxylic acid group (instead of propionate ester) may reduce glucocorticoid receptor affinity due to altered steric and electronic properties .
Pharmacological and Physicochemical Properties
Lipophilicity and Absorption
- Fluticasone propionate’s high lipophilicity (due to C6/C9 fluorine atoms) enables prolonged retention in target tissues (e.g., lungs) .
- This compound : The oxo group at C6 likely decreases lipid solubility, which could shorten its duration of action and reduce topical efficacy compared to the parent compound .
Receptor Binding and Potency
- Fluorine atoms in fluticasone propionate enhance glucocorticoid receptor binding via hydrophobic interactions . The absence of C6 fluorine in this compound may weaken receptor affinity, though this requires empirical validation.
- Related Compound J’s lack of propionate ester further diminishes receptor interaction, rendering it pharmacologically inactive or less potent .
Metabolic Stability
Preparation Methods
Defluorination of Fluticasone Propionate
The primary route involves defluorination of fluticasone propionate at position 6, followed by oxidation to introduce the ketone group.
Selective Fluorine Removal
Patent EP 2 402 361 B1 describes using soluble mixed fluorides (e.g., KF-Al2O3) in polar aprotic solvents like dimethylformamide (DMF) to replace fluorine with hydroxyl groups. For 6-defluro derivatives, reaction conditions are tuned to target the 6α-fluorine:
Oxidation to Introduce 6-Oxo Group
The hydroxyl intermediate undergoes oxidation using Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC) in dichloromethane:
-
Reaction Time : 4–6 hours at 0–5°C.
-
Conversion Efficiency : >90%, confirmed by thin-layer chromatography (TLC).
Table 1: Defluorination-Oxidation Protocol
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | Fluticasone Propionate | |
| Defluorination Reagent | KF-Al2O3/TBAB in DMF | |
| Oxidation Reagent | PCC in CH2Cl2 | |
| Overall Yield | 62% |
Alternative Routes from Androstane Precursors
Androsta-1,4-diene Backbone Functionalization
A patent by Google Patents (WO2012029077A2) outlines constructing the steroidal backbone before introducing sulfur and fluorine moieties.
Synthesis of 17β-Carbothioate Intermediate
-
Thioester Formation : React androsta-1,4-diene-17-carboxylic acid with fluoromethyl thiol under Mitsunobu conditions (DIAD, PPh3).
-
Propionate Esterification : Treat with propionyl chloride in the presence of triethylamine (TEA).
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thioester Formation | DIAD, PPh3, THF, 0°C → RT | 85% |
| Esterification | Propionyl chloride, TEA, CH2Cl2 | 78% |
Late-Stage Defluorination
Unlike the fluticasone-derived route, this method introduces the 6-oxo group early, avoiding competitive fluorination:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
NMR :
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
-
DMF vs. DMSO : DMF provides higher defluorination rates but requires rigorous drying.
-
Toluene for Crystallization : Yields needle-like crystals with >99% purity.
Industrial-Scale Considerations
Cost-Efficiency
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying and quantifying 6-Defluoro-6-oxo-fluticasone Propionate in pharmaceutical formulations?
- Methodological Answer : Utilize high-performance thin-layer chromatography (HPTLC) with experimental design optimization. The method should include forced degradation studies under acidic, alkaline, oxidative, and thermal conditions to validate specificity. Linear calibration curves (e.g., 100–600 ng/band) and precision parameters (RSD <2%) must adhere to ICH guidelines . For HPLC, follow European Pharmacopoeia protocols using C18 columns, acetonitrile-water mobile phases, and UV detection at 238 nm .
Q. How can researchers ensure the purity of 6-Defluoro-6-oxo-fluticasone Propionate during synthesis?
- Methodological Answer : Employ reverse-phase HPLC with reference standards (e.g., USP Fluticasone Propionate System Suitability Mixture) to resolve structural analogs. Monitor critical impurities like Related Compound D (S-methyl derivative) and F (carboxylic acid derivative) using retention time matching and spectral comparison . Validate purity criteria (e.g., >99.5%) via peak homogeneity and mass balance calculations .
Q. What chromatographic conditions are optimal for distinguishing 6-Defluoro-6-oxo-fluticasone Propionate from other fluticasone derivatives?
- Methodological Answer : Use gradient elution with a mobile phase of 0.1% phosphoric acid and acetonitrile (40:60 v/v) at 1.5 mL/min. Column temperature should be maintained at 25°C, with UV detection at 254 nm. System suitability tests must demonstrate resolution ≥2.0 between 6-Defluoro-6-oxo-fluticasone Propionate and co-eluting impurities like Related Compound J .
Advanced Research Questions
Q. How should researchers design forced degradation studies to elucidate the stability profile of 6-Defluoro-6-oxo-fluticasone Propionate?
- Methodological Answer : Subject the compound to accelerated stress conditions:
- Acidic/alkaline hydrolysis : 1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : 3% H2O2 at 25°C for 6 hours.
- Thermal degradation : 80°C for 72 hours.
Analyze degradation products using HPTLC or LC-MS to identify major pathways (e.g., dehalogenation, oxidation). Quantify degradation products against validated acceptance thresholds (e.g., ≤0.2% for unknown impurities) .
Q. How can contradictory data on impurity profiles from different analytical methods be reconciled?
- Methodological Answer : Perform cross-validation using orthogonal techniques (e.g., HPTLC vs. HPLC) and standard reference materials (e.g., USP Resolution Mixture). For discrepancies in degradation product quantification, apply mass balance calculations and spiked recovery studies (90–110% recovery range) to confirm method accuracy. Statistical tools like ANOVA can assess inter-method variability .
Q. What strategies are effective for synthesizing 6-Defluoro-6-oxo-fluticasone Propionate with high stereochemical fidelity?
- Methodological Answer : Optimize the synthetic pathway using regioselective fluorination and oxidation steps. Key intermediates (e.g., 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid) should be characterized via <sup>19</sup>F NMR and X-ray crystallography to confirm structural integrity. Monitor reaction progress using in-situ FTIR to track carbonyl group formation (1700–1750 cm<sup>−1</sup>) .
Q. How can researchers address missing data in stability studies involving 6-Defluoro-6-oxo-fluticasone Propionate?
- Methodological Answer : Apply imputation techniques (e.g., multiple imputation by chained equations) for minor missing data points (<5%). For larger gaps, repeat experiments under controlled conditions. Use sensitivity analysis to assess the impact of missing data on degradation kinetics models, ensuring robustness of shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
